molecular formula C10H8BrNO3 B1635555 N-(4-Bromophenyl)maleamic acid CAS No. 59256-47-2

N-(4-Bromophenyl)maleamic acid

Cat. No.: B1635555
CAS No.: 59256-47-2
M. Wt: 270.08 g/mol
InChI Key: DSNFUZCLEZJCRN-WAYWQWQTSA-N
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Description

N-(4-Bromophenyl)maleamic acid is a useful research compound. Its molecular formula is C10H8BrNO3 and its molecular weight is 270.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 58022. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-4-(4-bromoanilino)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNFUZCLEZJCRN-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C=CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)/C=C\C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59256-47-2, 36847-86-6
Record name NSC58022
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4'-BROMOMALEANILIC ACID
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Significance Within Organic Synthesis and Methodological Advancements

The primary significance of N-(4-Bromophenyl)maleamic acid in organic synthesis lies in its role as the direct precursor to N-(4-bromophenyl)maleimide. The synthesis of the maleamic acid itself is a straightforward and high-yielding reaction, typically involving the nucleophilic attack of an amine, 4-bromoaniline (B143363), on maleic anhydride (B1165640). This reaction opens the anhydride ring to form the characteristic amic acid structure, containing both a carboxylic acid and an amide functional group.

Table 1: Synthesis of this compound and its Cyclization

Reaction StepReactantsReagents/ConditionsProductNotes
Maleamic Acid FormationMaleic anhydride, 4-bromoanilineTypically performed in a solvent like acetic acid or dichloromethane (B109758) at room temperature or with gentle heating. tandfonline.comanalis.com.myThis compoundThis step is generally a high-yield ring-opening reaction.
CyclodehydrationThis compoundAcetic anhydride and a catalyst like sodium acetate (B1210297), often with heating. tandfonline.com Other methods include SOCl₂-Et₃N or trifluoroacetic anhydride. lew.rotubitak.gov.trN-(4-Bromophenyl)maleimideThis intramolecular cyclization forms the stable five-membered maleimide (B117702) ring. lew.ro The choice of dehydrating agent can influence selectivity and reaction rates. lew.ro

Role As a Precursor in Diverse Chemical Transformations

The utility of N-(4-Bromophenyl)maleamic acid is almost exclusively defined by its function as a precursor. Its primary transformation is the intramolecular cyclization to N-(4-bromophenyl)maleimide, a compound with significant applications in synthetic and materials chemistry. lew.rogoogle.com The maleimide (B117702) derivative is a versatile building block due to the reactivity of its electron-deficient double bond and the presence of the bromophenyl group. cymitquimica.com

The cyclodehydration of this compound can be achieved using various dehydrating agents, which can influence the reaction pathway and the potential formation of isomeric byproducts like isomaleimides. lew.ro Studies have shown that agents like acetic anhydride (B1165640) with sodium acetate (B1210297) or thionyl chloride with triethylamine (B128534) are effective for this transformation. tandfonline.comtubitak.gov.tr The resulting N-(4-bromophenyl)maleimide serves as an intermediate for:

Polymer Synthesis: Maleimides are used to create thermally stable polymers. oaji.net

Bioconjugation: The maleimide group reacts selectively with thiol groups in proteins and other biomolecules. ontosight.ai

Further Functionalization: The bromine atom on the phenyl ring can participate in various cross-coupling reactions, allowing for the synthesis of more complex molecules. cymitquimica.com

For instance, N-(4-bromophenyl)maleimide has been used to functionalize hydroxyethyl (B10761427) cellulose (B213188) to enhance its mucoadhesive properties, demonstrating the utility of this precursor-derived compound in materials science. researchgate.net It has also been investigated as an inhibitor of certain enzymes, highlighting its potential in medicinal chemistry research. ucl.ac.be

Computational and Theoretical Investigations of N 4 Bromophenyl Maleamic Acid

Quantum Chemical Studies (e.g., Density Functional Theory)

Quantum chemical calculations, with Density Functional Theory (DFT) being a prominent method, have been applied to understand the molecular and electronic characteristics of maleamic acids. DFT provides a balance between accuracy and computational cost, making it suitable for studying relatively large organic molecules.

The first step in most computational analyses is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement of atoms. For N-substituted maleamic acids, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine key structural parameters. ekb.eg

Theoretical calculations on related N-phenylmaleamic acids reveal that the amide group (CO-NH) and the adjacent carbon-carbon double bond tend to be nearly planar. researchgate.net This planarity is a result of the delocalization of π-electrons across this part of the molecule. The presence of the 4-bromophenyl group introduces specific electronic effects that can subtly influence bond lengths and angles throughout the structure. The bromine atom, being electron-withdrawing, and the phenyl ring can affect the electron density on the amide nitrogen, which in turn influences the geometry and reactivity of the carboxylic acid and the double bond.

While experimental crystallographic data for N-(4-Bromophenyl)maleamic acid itself is not widely available in the literature, theoretical values for a similar molecule, N-phenylmaleamic acid, have been calculated and show good agreement with experimental findings for related structures. ekb.eg These calculations provide a reliable prediction of its molecular shape.

Table 1: Selected Theoretically Optimized Geometric Parameters for N-phenylmaleamic acid (as a proxy for this compound) Data sourced from theoretical calculations on N-phenylmaleamic acid, which serves as a structural analogue. ekb.eg

ParameterBond/AngleCalculated Value (B3LYP)
Bond LengthC=O (amide)1.23 Å
C-N (amide)1.37 Å
C=C1.34 Å
C-O (hydroxyl)1.35 Å
O-H (hydroxyl)0.97 Å
Bond AngleO=C-N124.5°
C-N-C (phenyl)128.0°
C=C-C129.8°

Note: The table above is interactive. Users can sort the columns by clicking on the headers.

The electronic properties of a molecule are governed by the arrangement of its electrons in molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy and localization of these orbitals are crucial for predicting chemical reactivity and understanding electronic transitions. fz-juelich.de The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

For maleamic acid derivatives, the HOMO is typically localized over the phenyl ring and the amide linkage, which are the most electron-rich parts of the molecule. ekb.eg Conversely, the LUMO is often centered on the electron-deficient maleic acid moiety, particularly the carbon-carbon double bond and the carbonyl groups. ekb.egresearchgate.net This separation of HOMO and LUMO indicates the potential for intramolecular charge transfer (ICT) upon electronic excitation, a property that is fundamental to the behavior of many organic functional materials. researchgate.net

DFT calculations provide specific energy values for these orbitals. For instance, in related N-substituted maleanilinic acids, the HOMO-LUMO gap has been calculated to be around 4.6 eV, indicating a stable but reactive molecule. ekb.eg The presence of the electron-withdrawing bromine atom in this compound is expected to lower the energy of both the HOMO and LUMO and potentially affect the size of the energy gap.

Table 2: Calculated Frontier Molecular Orbital Energies for Maleanilinic Acid Derivatives This data provides an estimate of the electronic properties expected for this compound. ekb.eg

OrbitalEnergy (eV)Description
HOMO-6.35Highest Occupied Molecular Orbital; electron donor capability
LUMO-1.75Lowest Unoccupied Molecular Orbital; electron acceptor capability
Energy Gap (ΔE)4.60Indicates molecular stability and reactivity

Note: The table above is interactive. Users can sort the columns by clicking on the headers.

The Molecular Electrostatic Potential (MEP) map is a valuable computational tool that visualizes the charge distribution on the surface of a molecule. nih.govresearchgate.net It helps in predicting where a molecule is likely to be attacked by electrophiles or nucleophiles. The MEP map uses a color scale to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential.

For this compound, MEP analysis is expected to show:

Negative Potential (Red): Concentrated around the oxygen atoms of the carbonyl groups and the carboxylic hydroxyl group. These are the most electronegative sites and are prime targets for electrophiles or hydrogen bond donors. researchgate.net

Positive Potential (Blue): Located around the acidic hydrogen of the carboxyl group and the amide hydrogen, making them susceptible to attack by nucleophiles or bases.

Aromatic Region: The bromophenyl ring will exhibit a complex potential landscape, with the bromine atom influencing the electron distribution.

These maps confirm that the most reactive sites for nucleophilic attack are the carbonyl carbons, while the oxygen atoms are the primary sites for electrophilic interactions. frontiersin.org This information is critical for understanding its reaction mechanisms, such as cyclization.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is particularly adept at mapping out the complex pathways of chemical reactions, including the identification of short-lived intermediates and high-energy transition states that are difficult to observe experimentally.

A key reaction of this compound is its dehydration-induced cyclization to form either N-(4-Bromophenyl)maleimide or its isomer, N-(4-Bromophenyl)isomaleimide. researchgate.net This reaction is typically carried out using a dehydrating agent like acetic anhydride (B1165640). researchgate.net

Computational studies have detailed the probable mechanism for this transformation. researchgate.net The process does not proceed by a simple direct ring closure. Instead, it involves several steps:

Formation of a Mixed Anhydride: The carboxylic acid group of the maleamic acid first reacts with the dehydrating agent (e.g., acetic anhydride) to form a mixed anhydride intermediate. This step activates the carbonyl carbon, making it more electrophilic. researchgate.net

Intramolecular Nucleophilic Attack: The amide nitrogen (to form the maleimide) or the amide oxygen (to form the isomaleimide) then attacks this activated carbonyl carbon.

Transition State: The highest point on the energy profile for this ring-closing step is the transition state (TS). exo-ricerca.it Computational modeling can determine the geometry and energy of this TS. The activation energy—the energy difference between the reactant and the transition state—determines the rate of the reaction. exo-ricerca.it

Product Formation: Following the nucleophilic attack, the ring closes, and a leaving group (e.g., an acetate (B1210297) anion) is eliminated, yielding the final cyclic product.

Studies have shown that the electronic nature of the substituent on the phenyl ring influences whether the reaction favors the formation of the maleimide (B117702) or the isomaleimide. researchgate.net The electron-withdrawing nature of the bromine atom in this compound would play a significant role in the energetics of the transition states for both pathways.

The solvent in which a reaction is conducted can have a profound impact on its rate and outcome. libretexts.org Computational models can simulate these effects, often using implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules.

For the cyclization of this compound, the solvent plays several roles:

Stabilization of Charged Species: The reaction mechanism involves charged intermediates and transition states. Polar solvents can stabilize these species through solvation, thereby lowering the activation energy and accelerating the reaction. libretexts.org

Proton Transfer: In acid- or base-catalyzed pathways, the solvent can actively participate in proton transfer steps.

Computational investigations of related reactions have demonstrated that changing the solvent from non-polar to polar can significantly alter the energy barriers. arxiv.org For example, in the cyclization of maleamic acids, aprotic solvents like dichloromethane (B109758) are often used. researchgate.net Studies in aqueous dimethyl sulphoxide (DMSO) have shown strong solute-solvent interactions for this compound, indicating that polar aprotic solvents can significantly influence its behavior. eresearchco.com

Molecular Dynamics Simulations and Conformational Analysis

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, a comprehensive understanding of its conformational landscape can be constructed from computational studies on analogous N-aryl amides and maleamic acid derivatives. lew.roresearchgate.netresearchgate.net This analysis focuses on the key rotational degrees of freedom that dictate the three-dimensional structure of the molecule: the amide C-N bond, the N-C(phenyl) bond, and the single bonds within the maleamic acid backbone.

The conformational flexibility of this compound is primarily governed by several key dihedral angles. Theoretical studies on related N-phenylamides and maleamic acid derivatives provide insight into the likely low-energy conformations. acs.orgut.eeresearchgate.net The planarity of the maleamic acid moiety is a significant factor, often stabilized by intramolecular hydrogen bonding. researchgate.net

Research on N-phenylamides has established the existence of cis and trans isomers with respect to the amide bond. acs.orgacs.org In the gas phase, the trans isomer of formanilide (B94145) is more stable than the cis isomer by approximately 2.5 kcal/mol. acs.orgacs.org For this compound, the trans conformation of the amide bond is also expected to be energetically favored due to reduced steric hindrance.

The rotation around the N-C(phenyl) bond determines the orientation of the bromophenyl ring relative to the maleamic acid chain. In acetanilide, a planar structure is preferred, whereas in cis-formanilide, the phenyl ring is twisted out of the amide plane to alleviate steric strain. acs.org For this compound, a non-planar conformation, with a significant dihedral angle between the phenyl ring and the amide plane, is anticipated to be the most stable. This is due to the steric interactions that would arise between the ortho-hydrogens of the phenyl ring and the substituents on the maleamic acid portion in a fully planar arrangement.

The maleamic acid chain itself possesses conformational flexibility around the C-C single bonds. However, studies on similar molecules have shown that an intramolecular hydrogen bond can form between the carboxylic acid proton and the amide carbonyl oxygen, leading to a more rigid, pseudo-cyclic conformation. researchgate.net This interaction would significantly stabilize a planar arrangement of the maleamic acid backbone.

Based on these considerations, the most stable conformer of this compound is likely to exhibit a trans-amide bond, a twisted orientation of the bromophenyl ring, and a planar maleamic acid moiety stabilized by an intramolecular hydrogen bond.

Table 1: Predicted Stable Conformations and Dihedral Angles for this compound

ConformerAmide Bond ConformationPhenyl Ring Orientation (Dihedral Angle)Maleamic Acid Chain ConformationRelative Energy (kcal/mol)
1 (Most Stable) transTwisted (~30-60°)Planar (intramolecular H-bond)0
2 cisTwisted (~30-60°)Planar (intramolecular H-bond)2-3
3 transPlanar (0°)Planar (intramolecular H-bond)> 3 (steric strain)

Note: The data in this table is predictive and based on computational studies of analogous compounds. The dihedral angle represents the twist between the phenyl ring and the amide plane. Relative energies are estimates based on similar systems.

The rotational barriers around the N-C(phenyl) bond in N-aryl amides are influenced by the electronic nature of substituents on the phenyl ring. rsc.orgnih.gov The presence of the electron-withdrawing bromine atom at the para position in this compound is expected to have a modest influence on the rotational barrier compared to unsubstituted N-phenylmaleamic acid. DFT studies on related systems can provide quantitative estimates of these energy barriers. lew.ro

It is important to note that the conformational preferences can be influenced by the surrounding environment, such as the solvent. rsc.orgnih.gov In a polar solvent, conformations with a larger dipole moment may be preferentially stabilized. Molecular dynamics simulations, if performed, would provide a more detailed picture of the conformational dynamics and the influence of solvent on the equilibrium between different conformers. Such simulations would involve calculating the potential energy surface of the molecule by systematically varying the key dihedral angles and identifying the local and global energy minima.

Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of N-(4-Bromophenyl)maleamic acid provides characteristic signals that confirm its structure. The protons on the maleamic acid portion of the molecule, specifically the two hydrogens on the double bond (CH=CH), typically appear as a singlet at approximately 6.7 ppm. The aromatic protons of the 4-bromophenyl group exhibit signals in the aromatic region of the spectrum. These often appear as a multiplet or as two distinct doublets due to the bromine substituent. For instance, in a related compound, N-(4-bromophenyl)maleimide, the aromatic protons were observed as multiplets at 7.71 ppm and 7.73 ppm. tandfonline.com The amide proton (NH) and the carboxylic acid proton (OH) are also observable in the spectrum, though their chemical shifts can vary depending on the solvent and concentration.

Proton Chemical Shift (δ) in ppm Multiplicity
CH=CH~6.7Singlet
Aromatic CH~7.71 - 7.73Multiplet
Amide NHVariableBroad Singlet
Carboxylic Acid OHVariableBroad Singlet
Note: The chemical shifts are approximate and can vary based on experimental conditions.

Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum offers complementary information by detailing the carbon framework of the molecule. Key signals include those for the carbonyl carbons of the amide and carboxylic acid groups, the olefinic carbons of the maleamic acid backbone, and the carbons of the bromophenyl ring. In a similar structure, the olefinic carbons were noted at 131.19 and 136.61 ppm, indicating the presence of the double bond. researchgate.net The carbon attached to the bromine atom is typically found at a distinct chemical shift, and the other aromatic carbons can be assigned based on their electronic environments.

Carbon Approximate Chemical Shift (δ) in ppm
Carbonyl (Amide and Carboxylic Acid)~165-175
Olefinic (CH=CH)~130-140
Aromatic (C-Br)~115-125
Aromatic (Other)~120-135
Note: The chemical shifts are approximate and can vary based on experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is instrumental in identifying the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands corresponding to specific vibrational modes of the molecule's bonds. Strong absorption bands are typically observed for the carbonyl groups (C=O) of both the amide and the carboxylic acid, usually in the region of 1634-1719 cm⁻¹. sapub.orgresearchgate.net The N-H stretching vibration of the amide group appears as a distinct band around 3347 cm⁻¹, while the broad O-H stretching vibration of the carboxylic acid is also a prominent feature, often overlapping with the N-H stretch. sapub.orgresearchgate.net

Functional Group Vibrational Mode Absorption Frequency (ν) in cm⁻¹
Amide C=OStretch~1634
Carboxylic Acid C=OStretch~1719
Amide N-HStretch~3347
Carboxylic Acid O-HStretchBroad, ~3217-3445
Note: The absorption frequencies are approximate and can vary based on experimental conditions. sapub.orgresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which can further confirm its structure. The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). The molecular ion peak corresponding to the intact molecule would be expected, confirming its molecular formula of C₁₀H₈BrNO₃. Analysis of the fragmentation pattern can reveal the loss of specific groups, such as water (H₂O) or carbon dioxide (CO₂), providing additional structural evidence. researchgate.netnih.gov

Coordination Chemistry Studies Involving N 4 Bromophenyl Maleamic Acid

N-(4-Bromophenyl)maleamic Acid as a Ligand in Metal Complexes

The presence of hard (oxygen) and borderline (nitrogen) donor atoms within the this compound molecule facilitates its coordination with various metal centers, including transition metals and lanthanides. Upon deprotonation of the carboxylic acid group, the resulting carboxylate anion, along with the adjacent amide group, can act as a potent chelating agent.

This compound possesses several potential coordination sites: the two oxygen atoms of the carboxylate group, the carbonyl oxygen of the amide moiety, and the amide nitrogen atom. The interaction of these sites with a metal ion can lead to various coordination modes.

Bidentate O,O-Chelation: The most common coordination mode for amic acid derivatives involves bidentate chelation to form a stable six-membered ring. beloit.edu This occurs through the coordination of one of the carboxylate oxygen atoms and the carbonyl oxygen atom of the adjacent amide group. This mode is favored as it leads to the formation of a thermodynamically stable chelate structure. iupac.org

Carboxylate Coordination: The carboxylate group itself can coordinate to a metal ion in several ways:

Monodentate: One oxygen atom of the carboxylate group binds to the metal center.

Bidentate Chelating: Both oxygen atoms of the carboxylate bind to the same metal center, forming a four-membered ring.

Bidentate Bridging: The carboxylate group bridges two different metal centers, which can lead to the formation of polynuclear complexes or coordination polymers. kzoo.edu

Ambidentate Coordination: The amide group is an ambidentate moiety, with potential donor sites at both the oxygen and nitrogen atoms. While coordination through the carbonyl oxygen is electronically favored, binding through the nitrogen atom is also a possibility, which could give rise to linkage isomerism.

The specific chelation mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions (such as pH), the solvent used, and the presence of other competing ligands in the coordination sphere.

Table 1: Potential Coordination Modes of this compound
Coordination ModeDonor Atoms InvolvedResulting Structure
Bidentate Chelating (Primary)Carboxylate Oxygen, Amide OxygenStable 6-membered chelate ring
MonodentateOne Carboxylate OxygenSingle bond to metal center
Bidentate BridgingTwo Carboxylate OxygensPolynuclear complex

The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. thepab.org A general procedure includes dissolving the ligand and a stoichiometric amount of a transition metal salt (e.g., chlorides, nitrates, or acetates of Cu(II), Ni(II), Co(II), or Zn(II)) in a solvent such as ethanol (B145695) or methanol. The reaction is often carried out under reflux, and a base like sodium hydroxide (B78521) or an organic base is frequently added to facilitate the deprotonation of the ligand's carboxylic acid group, promoting coordination. nih.gov The resulting metal complex often precipitates from the solution upon cooling and can be isolated by filtration, washed, and dried.

The characterization of these newly synthesized complexes is carried out using a combination of spectroscopic and analytical techniques to elucidate their structure and properties. semanticscholar.org

Table 2: Techniques for Characterization of Metal Complexes
TechniqueInformation ObtainedExpected Observations for this compound Complexes
FT-IR SpectroscopyIdentifies functional groups involved in coordination.Shift of C=O (amide) and COO⁻ (carboxylate) stretching frequencies; appearance of new M-O and M-N bands. thepab.org
UV-Visible SpectroscopyProvides information on the electronic transitions and geometry of the complex.Appearance of d-d transition bands characteristic of the metal ion's coordination environment (e.g., octahedral, tetrahedral). semanticscholar.org
Magnetic SusceptibilityDetermines the magnetic moment, indicating the number of unpaired electrons.Helps to distinguish between high-spin and low-spin configurations and infer the geometry of the complex.
Molar ConductivityMeasures the electrolytic nature of the complex in solution.Low conductivity values suggest non-electrolytic complexes. researchgate.net
Thermal Analysis (TGA/DTA)Studies thermal stability and the presence of solvent molecules.Weight loss at specific temperatures indicates the loss of lattice or coordinated water molecules. semanticscholar.org
Elemental AnalysisConfirms the empirical formula and stoichiometry of the complex.Experimental percentages of C, H, N should match the calculated values for the proposed formula. researchgate.net

The coordination chemistry of this compound extends beyond first-row transition metals to include lanthanide ions (Ln³⁺). Lanthanides are classified as hard acids according to the Hard and Soft Acids and Bases (HSAB) principle, showing a strong preference for coordination with hard donor atoms like oxygen. nih.gov The carboxylate and amide oxygen atoms of the this compound ligand are ideal binding sites for lanthanide ions. researchgate.net

Due to their larger ionic radii and higher charge density, lanthanide ions typically exhibit high coordination numbers, commonly ranging from 7 to 9. mdpi.comacs.org Consequently, when this compound coordinates to a lanthanide ion, the coordination sphere is often completed by additional ligands, such as water molecules or anions (e.g., nitrate, chloride) from the starting metal salt. mdpi.com The synthesis of these complexes generally follows procedures similar to those for transition metals, often in aqueous or mixed aqueous-organic media. nih.gov The resulting lanthanide complexes are of significant interest due to their potential applications in areas such as luminescence and magnetic materials. mdpi.com

Electronic and Structural Properties of this compound Metal Complexes

The electronic and structural properties of metal complexes derived from this compound are dictated by the interplay between the metal ion's d-orbitals and the ligand's molecular orbitals. Theories such as Ligand Field Theory and Molecular Orbital Theory provide a framework for understanding the bonding, spectra, and magnetic behavior of these compounds.

Ligand Field Theory (LFT) is a model that describes the bonding in metal complexes by considering the interaction between the metal's valence orbitals and the orbitals of the surrounding ligands. wikipedia.org It is an application of molecular orbital theory that focuses on the effects on the d-orbitals. purdue.edu

When this compound acts as an O,O-bidentate ligand, it creates a ligand field around the central metal ion. As oxygen-based ligands are typically considered weak- or medium-field ligands, they cause a relatively small splitting of the metal's d-orbitals. britannica.com In an octahedral complex, the five degenerate d-orbitals split into two sets: a lower-energy t₂g set (d_xy, d_xz, d_yz) and a higher-energy e_g set (d_z², d_x²-y²). The energy separation between these sets is denoted as Δo (the ligand field splitting parameter). britannica.com For a weak-field ligand like this compound, Δo is small, which often results in the formation of high-spin complexes for d⁴-d⁷ metal ions, as the energy required to pair electrons in the lower orbitals is greater than the energy required to promote them to the higher orbitals.

From a Molecular Orbital (MO) theory perspective, the formation of a complex involves the overlap of the ligand's filled orbitals with the metal's vacant s, p, and d orbitals to form sigma (σ) bonding and antibonding MOs. wordpress.com The lone pairs on the carboxylate and amide oxygen atoms of this compound donate electron density to the metal center to form these σ-bonds. The metal's d-electrons then occupy the resulting non-bonding (t₂g) and σ-antibonding (e_g) molecular orbitals. scribd.com Additionally, π-interactions can occur. The ligand possesses filled p-orbitals on its oxygen atoms that can engage in π-donation to the metal's t₂g orbitals. Conversely, the carbonyl groups have empty π orbitals that could potentially accept electron density from filled metal t₂g orbitals in a process known as π-backbonding, although this is generally a weak interaction for this type of ligand. wikipedia.org

The geometry and asymmetry of the this compound ligand can give rise to various forms of isomerism in its metal complexes. uomustansiriyah.edu.iq Isomers are compounds that have the same chemical formula but different arrangements of atoms. libretexts.org

Information regarding "this compound" is not publicly available.

A comprehensive search of scientific databases and scholarly articles has yielded no specific information on the coordination chemistry of this compound or the development of advanced materials from its coordination polymers.

Therefore, it is not possible to provide an article on "Advanced Materials Derived from Coordination Polymers of this compound" with scientifically accurate and verifiable content as per the requested outline. It is possible that research into this specific area has not been published or is not available in the public domain. For more specialized information, consulting proprietary chemical research databases may be necessary.

Polymer Chemistry and Materials Science Applications

Polymerization of N-(4-Bromophenyl)maleimide (Derived from N-(4-Bromophenyl)maleamic Acid)

N-(4-Bromophenyl)maleimide, like other N-substituted maleimides, can undergo polymerization through various mechanisms, including free-radical and anionic pathways. The resulting polymers, both homopolymers and copolymers, possess a rigid five-membered imide ring in their backbone, which contributes to high glass transition temperatures and thermal stability.

The homopolymerization of N-substituted maleimides, including N-arylmaleimides, is commonly achieved through free-radical polymerization. researchgate.netresearchgate.net This process is typically initiated by thermal initiators such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide. researchgate.net The polymerization proceeds via the vinyl group of the maleimide (B117702) ring.

Kinetic studies on the radical homopolymerization of related N-substituted maleimides like N-phenylmaleimide have been conducted to determine activation energies and reaction orders. researchgate.netuq.edu.au For instance, the polymerization of N-phenylmaleimide has a lower activation energy compared to N-alkylmaleimides, suggesting a faster polymerization rate under similar conditions. uq.edu.au While specific kinetic data for N-(4-Bromophenyl)maleimide is not extensively documented, its structural similarity to N-phenylmaleimide allows for analogous behavior to be expected. The polymerization is characterized by the conversion of the C=C double bond in the maleimide ring into a C-C single bond in the polymer backbone.

Copolymerization is a key strategy to tailor the properties of materials. N-arylmaleimides are versatile comonomers that can be copolymerized with a wide range of vinyl monomers, including both electron-donating monomers like styrene (B11656) and electron-accepting monomers like methyl methacrylate (B99206) (MMA). researchgate.netnih.govtandfonline.com

With Styrene: N-phenylmaleimide (NPMI), a structural analogue of N-(4-Bromophenyl)maleimide, readily copolymerizes with styrene. tandfonline.comresearchgate.net Due to the electron-accepting nature of the maleimide and the electron-donating nature of styrene, these monomers have a strong tendency to form alternating copolymers. researchgate.netresearchgate.net In many cases, the resulting copolymer has a nearly 1:1 molar ratio of the two monomers, regardless of the initial monomer feed ratio. tandfonline.comresearchgate.net This alternating tendency is often attributed to the formation of a charge-transfer complex between the comonomers. researchgate.net

With Methyl Methacrylate (MMA): N-substituted maleimides also copolymerize with MMA via free-radical mechanisms. nih.govtandfonline.comresearchgate.net Unlike the copolymerization with styrene, this system does not typically exhibit strong alternating behavior. The composition of the resulting copolymer is highly dependent on the monomer feed ratio and their respective reactivity ratios. nih.govtandfonline.com The incorporation of the maleimide unit into the polymethyl methacrylate (PMMA) chain is known to increase the thermal stability and glass transition temperature of the resulting copolymer. nih.gov

The behavior of a copolymerization reaction is quantitatively described by monomer reactivity ratios, r₁ and r₂. These ratios compare the rate constant for a radical adding to its own type of monomer versus the other monomer.

For the copolymerization of a maleimide (M₁) with a comonomer (M₂):

r₁ = k₁₁/k₁₂ : Describes the preference of a propagating chain ending in M₁ to add another M₁ monomer.

r₂ = k₂₂/k₂₁ : Describes the preference of a propagating chain ending in M₂ to add another M₂ monomer.

The product of the reactivity ratios (r₁r₂) indicates the type of copolymer formed:

r₁r₂ ≈ 0 : Strong tendency for alternation.

r₁r₂ ≈ 1 : Ideal or random copolymerization.

r₁r₂ > 1 : Tendency towards block copolymer formation.

Monomer Reactivity Ratios for Copolymerization with N-Phenylmaleimide (M₁)
Comonomer (M₂)r₁ (NPMI)r₂ (Comonomer)r₁ * r₂Copolymer TypeReference
Styrene0.0470.0120.00056Alternating tandfonline.com
Methyl Methacrylate (MMA)0.15561.90900.297Random/Blocky (MMA) nih.gov

The extremely low r₁r₂ value for the NPMI-Styrene system confirms the strong alternating tendency. tandfonline.com For the NPMI-MMA system, the r₂ value being significantly greater than 1 and r₁ being less than 1 indicates that both types of growing chain ends preferentially add MMA over NPMI, but once an NPMI unit is added, it is highly likely to be followed by an MMA unit. nih.gov It is important to note that these values can be influenced by reaction conditions such as the solvent used. tandfonline.com

Substituents on the N-phenyl ring can significantly influence the electronic properties of the maleimide double bond, thereby affecting its polymerization behavior. The Hammett equation provides a framework for quantifying these electronic effects through substituent constants (σ). pharmacy180.comwikipedia.org A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

Research on substituted 2-phenyl-2-oxazolines, which also undergo polymerization, has shown that monomers with electron-withdrawing substituents are incorporated at a lower rate during copolymerization with an unsubstituted monomer. rsc.org In the context of N-(4-Bromophenyl)maleimide, the electron-withdrawing nature of the bromine atom is expected to increase the electron-accepting character of the monomer. This can enhance the tendency for charge-transfer complex formation with electron-donating monomers like styrene, potentially leading to a more pronounced alternating behavior compared to the unsubstituted N-phenylmaleimide. In copolymerizations with electron-accepting monomers like MMA, the effect is less predictable but will alter the monomer reactivity ratios.

N-substituted maleimides are susceptible to anionic polymerization, a form of chain-growth polymerization initiated by anions. scilit.comwikipedia.org This method can lead to polymers with well-controlled structures. The polymerization of N-substituted maleimides can be initiated by various nucleophiles, including organometallic compounds (like alkyllithiums), alkoxides, and amines. researchgate.netuliege.be

A study specifically investigating the anionic polymerization of N-(4-halogenophenyl)maleimides, including N-(4-bromophenyl)maleimide (4BPMI), provides direct insight. researchgate.net In this research, polymerization was initiated with lithium tert-butoxide at -60°C. The study found a clear relationship between the electronic nature of the halogen substituent and the polymer yield. A negative relationship was observed between the polymer yield and the Hammett substituent constant (σ) of the halogen. This indicates that monomers with more strongly electron-withdrawing substituents gave lower polymer yields under these specific conditions.

Anionic Polymerization of N-(4-halogenophenyl)maleimides researchgate.net
MonomerSubstituent (Halogen)Hammett Constant (σ)Polymer Yield (%)
4FPMIFluoro+0.0650
4CPMIChloro+0.2336
4BPMIBromo+0.2332
4IPMIIodo+0.2827

The polymerization proceeds through the vinylene moieties of the maleimide ring. researchgate.net The rate and success of anionic polymerization are also highly dependent on factors such as the counter-cation (e.g., K⁺ > Na⁺ > Li⁺ for N-phenylmaleimide polymerization rate), the solvent, and the temperature. researchgate.net

Copolymerization Studies with Various Monomers (e.g., Methyl Methacrylate, Styrene)

Synthesis of Functional Polymers and Copolymers for Advanced Materials

The maleimide group is a versatile functional handle for creating advanced materials. rsc.org Polymers and copolymers containing N-substituted maleimide units are valuable for several reasons:

Post-Polymerization Modification: The maleimide double bond is highly reactive in Michael-type additions, particularly with thiols. This allows for the straightforward conjugation of thiol-containing molecules, such as peptides or drugs, to the polymer chain.

Bioconjugation: Maleimide-functionalized polymers are widely used to create polymer-protein conjugates for biomedical applications. nih.govekb.eg

Thermally Stable Materials: The inherent rigidity of the imide ring structure leads to polymers with high thermal stability and glass transition temperatures, making them suitable for high-performance applications. researchgate.net

Reactive Functional Groups: In the case of N-(4-Bromophenyl)maleimide, the bromo-substituent itself serves as a functional group. The carbon-bromine bond can participate in a variety of post-polymerization modification reactions, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). This allows for the synthesis of complex polymer architectures and the introduction of a wide array of functional moieties (e.g., fluorescent tags, liquid crystalline mesogens, or bioactive groups) onto the polymer side chain.

The synthesis of these functional polymers can be achieved either by polymerizing the functional maleimide monomer directly or by first creating a polymer with reactive groups that are then converted to maleimides. nih.govnveo.org This dual functionality—the polymerizable double bond and the reactive bromo-phenyl group—makes poly(N-(4-Bromophenyl)maleimide) and its copolymers highly attractive intermediates for the design of advanced materials with tailored electronic, optical, or biological properties.

Development of Functional Materials with Specific Properties

This compound serves as a crucial precursor in the synthesis of functional polymers, primarily through its conversion to N-(4-bromophenyl)maleimide (N-4-BPMI). The subsequent polymerization and copolymerization of N-4-BPMI lead to the development of materials with tailored properties, including high thermal stability and specific reactivity, making them suitable for advanced applications.

The incorporation of the bromine atom and the phenyl group into the polymer backbone via the N-4-BPMI monomer imparts significant thermal resistance to the resulting materials. Research into the anionic polymerization of N-(4-halogenophenyl)maleimides, including the bromo-derivative, has demonstrated the creation of thermally stable polymers. researchgate.net The polymerization of these monomers proceeds through the vinylene moieties, resulting in poly(N-4-BPMI) with enhanced thermal characteristics. researchgate.net

Furthermore, N-4-BPMI is a key component in creating alternating copolymers with monomers like styrene. researchgate.net This alternating structure is significant as it can lead to polymers with a well-defined architecture and predictable properties. The resulting poly(N-4-BPMI-co-styrene) exhibits excellent thermal stability, which is a desirable characteristic for high-performance plastics. researchgate.net The tendency towards alternating copolymerization suggests a controlled method for integrating the functional properties of the maleimide monomer into a polystyrene-based material. researchgate.net

The maleimide group itself is a versatile functional handle for post-polymerization modification, allowing for the attachment of various molecules through Michael addition reactions. This functionality is pivotal in designing materials for bioelectronic devices and other specialized applications where surface modification or the attachment of bioactive moieties is required.

Polymer Architectures and Macromolecular Design

The macromolecular design of polymers derived from this compound is centered on the polymerization of its maleimide derivative, N-(4-bromophenyl)maleimide (N-4-BPMI). This monomer can be subjected to various polymerization techniques to create diverse polymer architectures, from simple linear homopolymers to more complex copolymers.

Homopolymerization:

Anionic polymerization of N-4-BPMI has been explored to produce homopolymers. researchgate.net This method allows for the synthesis of poly(N-(4-bromophenyl)maleimide) with controlled molecular weights and potentially narrow molecular weight distributions, depending on the reaction conditions. The polymerization is initiated by reagents such as lithium tert-butoxide and proceeds at the vinylene double bond of the maleimide ring. researchgate.net

Copolymerization:

A significant area of research involves the copolymerization of N-4-BPMI with other vinyl monomers, a prominent example being styrene. researchgate.net The copolymerization of N-4-BPMI with styrene initiated by free radicals has been shown to have a strong tendency towards an alternating structure. researchgate.net This is a valuable feature in macromolecular design, as it ensures a regular distribution of the functional maleimide units along the polymer chain, leading to materials with uniform properties. The molar ratio of the monomer units in the resulting copolymer has been found to be close to 1:1, confirming the alternating nature of the polymer architecture. researchgate.net The resulting copolymers have demonstrated a high degree of polymerization. researchgate.net

Below is a data table summarizing the results of the copolymerization of N-(4-bromo-3,5-difluorine)phenyl]maleimide (BDPM), a related compound, with styrene (St), which illustrates a similar alternating tendency.

ParameterValue
MonomersN-[(4-bromo-3,5-difluorine)phenyl]maleimide (BDPM) and Styrene (St)
Polymerization MethodFree radical-initiated copolymerization
Molar Ratio of Monomer Units (BDPM:St)~1:1
Weight-Average Molecular Weight (Mw)2.85 × 10⁵
Number-Average Molecular Weight (Mn)2.17 × 10⁵
Polydispersity Index (PDI)1.4

This interactive table summarizes key findings in the copolymerization of a fluorinated derivative of N-(4-bromophenyl)maleimide with styrene, highlighting the formation of high molecular weight copolymers with a tendency towards an alternating structure. researchgate.net

The ability to control the polymer architecture through techniques like alternating copolymerization allows for the precise design of macromolecules with desired thermal and mechanical properties for various materials science applications.

Molecular Interaction Studies of N 4 Bromophenyl Maleamic Acid in Solution

Solute-Solvent and Solute-Solute Interactions

The nature and extent of solute-solvent and solute-solute interactions for N-(4-Bromophenyl)maleamic acid can be elucidated by examining its behavior in different solvent systems, and as a function of concentration and temperature.

Research has been conducted on the molecular interactions of this compound in 80% aqueous dimethyl sulfoxide (DMSO) solutions at various temperatures. DMSO is a highly polar, aprotic solvent capable of engaging in strong molecular associations. The study of this system provides insights into the behavior of the maleamic acid in a polar environment.

In this solvent system, the interactions are influenced by the polar S=O group of DMSO and the functional groups of the this compound, namely the carboxylic acid and amide moieties. The experimental data, derived from density and viscosity measurements, indicate the presence of significant molecular interactions. Specifically, studies have shown that in aqueous DMSO, there are pronounced solute-solute interactions for this compound.

The following table presents the densities and apparent molar volumes of this compound in 80% aqueous DMSO at different concentrations and temperatures.

The concentration of this compound in solution plays a significant role in the extent of molecular association. As the concentration increases, solute-solute interactions become more prominent. This is evidenced by the changes in apparent molar volume with concentration. In 80% aqueous DMSO, the apparent molar volume was found to increase with increasing concentration at 308.15 K, suggesting stronger molecular association at higher concentrations.

Temperature also has a marked effect on these interactions. An increase in temperature generally leads to an increase in the kinetic energy of the molecules, which can disrupt intermolecular associations. In the case of this compound in aqueous DMSO, studies at 298.15 K, 303.15 K, and 308.15 K have shown that the nature of the interactions is temperature-dependent. For instance, strong solute-solute interactions have been observed at lower temperatures.

Theoretical Models for Characterizing Molecular Interactions

To quantify and characterize the molecular interactions in solution, theoretical models such as the Jones-Dole and Masson's equations are employed. These models provide parameters that are indicative of the nature and strength of solute-solute and solute-solvent interactions.

The Jones-Dole equation is used to describe the relative viscosity (ηr) of an electrolyte solution as a function of molar concentration (c):

(ηr - 1) / √c = A + B√c

Here, the Falkenhagen coefficient 'A' is a measure of solute-solute interactions, and the Jones-Dole coefficient 'B' reflects solute-solvent interactions.

Masson's equation relates the apparent molar volume (Φv) to the square root of the molar concentration:

Φv = Φv⁰ + Sv√c

In this equation, Φv⁰ is the apparent molar volume at infinite dilution, which is a measure of solute-solvent interactions, and Sv is the experimental slope, which indicates the nature of solute-solute interactions.

These equations have been successfully applied to solutions of this compound in 80% aqueous DMSO. The following table summarizes the Jones-Dole and Masson's parameters for this system at different temperatures.

The apparent molar volume (Φv) provides valuable information about the volume occupied by the solute in the solution and the effect of the solute on the solvent structure. A positive Sv value in Masson's equation, as observed for this compound in aqueous DMSO, is indicative of strong solute-solute interactions. The large positive values of Sv suggest a high degree of association between the maleamic acid molecules in this solvent system.

The apparent molar volume at infinite dilution (Φv⁰) reflects the solute-solvent interactions. The negative values of Φv⁰ for this compound in aqueous DMSO suggest strong molecular association and electrostriction, which is the contraction of the solvent around the solute molecules. This indicates that the presence of the maleamic acid induces a significant ordering of the surrounding solvent molecules.

The Jones-Dole 'A' coefficient, which is positive for this compound in this system, confirms the presence of strong solute-solute interactions. Conversely, the negative values of the 'B' coefficient suggest weak solute-solvent interactions. This implies that the interactions between the maleamic acid molecules themselves are more dominant than their interactions with the aqueous DMSO solvent molecules.

Hydrogen Bonding and Other Non-Covalent Interactions in Solution

The molecular structure of this compound, with its carboxylic acid and amide functional groups, allows for a variety of non-covalent interactions in solution, with hydrogen bonding being particularly significant.

The carboxylic acid group can act as both a hydrogen bond donor (through the hydroxyl proton) and a hydrogen bond acceptor (through the carbonyl and hydroxyl oxygens). Similarly, the amide group has a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). These functional groups can form intermolecular hydrogen bonds with solvent molecules, such as water and DMSO, which are both capable of hydrogen bonding.

Advanced Research Directions and Future Perspectives

Exploration of Novel Synthetic Methodologies for N-(4-Bromophenyl)maleamic Acid

The conventional synthesis of this compound involves the acylation of 4-bromoaniline (B143363) with maleic anhydride (B1165640). researchgate.netnih.gov This method is highly atom-efficient as all atoms from the reactants are incorporated into the final product. researchgate.net Typically, the reaction is conducted by dissolving maleic anhydride in a suitable solvent like toluene (B28343) or dioxane and adding a solution of 4-bromoaniline dropwise with constant stirring. nih.govjocpr.com

Advanced research is focused on improving the efficiency and environmental footprint of this synthesis. One promising area is the use of microwave irradiation. Microwave-assisted synthesis has been shown to be more efficient than conventional heating for producing maleimide (B117702) derivatives, suggesting its applicability for the precursor maleamic acid as well. jocpr.com This technique can significantly reduce reaction times and potentially increase yields. Another approach involves solvent-free reaction conditions, which enhances the green chemistry profile of the synthesis by reducing waste. researchgate.net

Table 1: Comparison of Synthetic Methodologies for N-Aryl Maleamic Acids
MethodologyKey FeaturesPotential AdvantagesReference
Conventional HeatingReaction of amine and maleic anhydride in a solvent (e.g., dioxane, toluene) at 0-5°C or room temperature.Well-established, reliable procedure. nih.govjocpr.com
Microwave IrradiationUse of microwave energy to accelerate the reaction.Drastically reduced reaction times, potentially higher yields, and increased energy efficiency. jocpr.com
Solvent-Free SynthesisGrinding or mixing reactants without a solvent.High atom economy, reduced solvent waste, alignment with green chemistry principles. researchgate.net

Design and Synthesis of this compound Derivatives with Tailored Reactivity

This compound serves as a crucial intermediate for a variety of derivatives, most notably N-(4-bromophenyl)maleimide. This cyclization is typically achieved through dehydration, often by heating the maleamic acid with acetic anhydride and a catalyst like sodium acetate (B1210297). tandfonline.com The resulting maleimide is a versatile building block for further chemical transformations.

The true potential lies in tailoring the reactivity of these derivatives. The presence of the bromine atom on the phenyl ring is a key feature, offering a reactive site for cross-coupling reactions such as the Suzuki-Miyaura coupling. researchgate.netnih.gov This allows for the introduction of a wide array of aryl or heteroaryl groups, creating a library of novel compounds. researchgate.netnih.gov Furthermore, the maleimide ring itself is a potent dienophile, readily participating in Diels-Alder reactions with dienes like 2,5-dimethylfuran. researchgate.nettandfonline.com This dual reactivity—at the bromophenyl group and the maleimide core—allows for the design of complex molecules with specific functionalities for applications in medicinal chemistry and material science. rsc.org

Predictive Modeling and Machine Learning Applications in Reaction Outcome Prediction

While specific machine learning (ML) models for this compound are not yet prevalent, the broader field of AI in chemistry offers a clear roadmap for future research. researchgate.net Machine learning algorithms are increasingly used to predict reaction outcomes, optimize conditions, and accelerate the discovery of new molecules and materials. researchgate.netresearchgate.net

For the synthesis of this compound and its derivatives, ML models could be trained on existing reaction data to predict optimal conditions (temperature, solvent, catalyst) to maximize yield and minimize byproducts. researchgate.net Such models can analyze vast datasets of chemical reactions to identify patterns that may not be apparent to human researchers, thereby facilitating the discovery of novel reaction pathways. researchgate.net In the context of derivative design, predictive models could forecast the biological activity or material properties of hypothetical N-(4-Bromophenyl)maleimide derivatives, allowing researchers to prioritize the synthesis of the most promising candidates. A significant limitation, however, is the need for large, high-quality datasets for training the models. nih.gov

Integration of this compound in Complex Chemical Systems

This compound is not merely a standalone compound but a vital component that can be integrated into more complex chemical systems. Its primary role is as a key intermediate in multi-step synthetic sequences. For example, its synthesis is the first step in a three-stage process to create Diels-Alder adducts, demonstrating its integration into a linear synthesis pathway. researchgate.nettandfonline.com

A more advanced application involves its potential use in dynamic combinatorial chemistry (DCC). Research on related maleamic acids has shown that they can exist in equilibrium with their amine and anhydride precursors in organic solvents. researchgate.net This equilibrium allows for reversible amide formation and transamidation, where different amines can compete to form the most thermodynamically stable maleamic acid. This dynamic behavior, achievable under mild, catalyst-free conditions, establishes maleamic acids as valuable components for creating dynamic chemical libraries. researchgate.net The N-(4-bromophenyl) derivative could be integrated into such systems to explore new molecular assemblies and identify novel functional molecules.

Emerging Applications in Specialty Materials and Chemical Transformations

The future applications of this compound and its derivatives are centered on specialty materials and advanced chemical transformations. The maleimide derivative, N-(4-bromophenyl)maleimide, is of particular interest in polymer chemistry. Maleimides are known to be used in the production of heat-resistant polymers, encapsulation resins, and cross-linking agents for materials like rubber. jocpr.com

The bromophenyl moiety provides a handle for creating advanced functional materials. Through cross-coupling reactions, various functional groups can be attached to the phenyl ring, leading to materials with tailored electronic, optical, or biological properties. nih.gov These modified maleimides could be polymerized to create specialty polymers with enhanced thermal stability or specific functionalities. The ability to undergo diverse chemical transformations makes this compound a versatile precursor for a new generation of materials and complex organic molecules.

Table 2: Potential Applications of this compound and Its Derivatives
Application AreaDescriptionKey Structural Feature UtilizedReference
Heat-Resistant PolymersUsed as a monomer to create polymers with high thermal stability.Maleimide ring jocpr.com
Functional MaterialsServes as a precursor for materials where the phenyl ring is modified via cross-coupling to impart specific properties.Bromophenyl group nih.gov
Advanced CompositesMaleimide derivatives can be used as structural adhesives and resins for fiber-reinforced composites.Maleimide ring jocpr.com
BioconjugationMaleimides are known to react with thiols, allowing for the linking of molecules to proteins or other biological macromolecules (potential application).Maleimide ring jocpr.com
Dynamic Combinatorial ChemistryThe reversible formation of the maleamic acid can be used to generate libraries of compounds for screening.Maleamic acid functional group researchgate.net

Q & A

What are the established synthetic routes for N-(4-Bromophenyl)maleamic acid, and how can reaction conditions be optimized?

Basic Research Question
The synthesis typically involves the reaction of maleic anhydride with 4-bromoaniline under controlled conditions. A standard protocol includes dissolving 4-bromoaniline in a polar aprotic solvent (e.g., DMF or THF) and adding maleic anhydride at 0–5°C to minimize side reactions. After stirring at room temperature for 12–24 hours, the product is precipitated using an acidic aqueous solution (e.g., HCl) and purified via recrystallization from ethanol/water . Optimization may involve adjusting stoichiometry, solvent polarity, or temperature gradients to improve yield (>70%) and purity (>97%).

What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Basic Research Question
Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR (in DMSO-d6_6 or CDCl3_3) to confirm the (Z)-configuration of the maleamic acid moiety. Peaks for the α,β-unsaturated carbonyl (δ 6.2–6.8 ppm) and amide protons (δ 10.2–10.5 ppm) are diagnostic .
  • IR Spectroscopy : Stretching vibrations for amide C=O (~1680 cm1^{-1}) and conjugated carboxylic acid C=O (~1700 cm1^{-1}) .
  • Single-Crystal X-ray Diffraction (SCXRD) : For unambiguous structural determination. Use SHELXL for refinement and ORTEP-3 for visualization .

How can hydrogen-bonding networks and crystal packing be analyzed in this compound derivatives?

Advanced Research Question
SCXRD data reveal intermolecular interactions. For example, in the structurally analogous N-(4-Methoxyphenyl)maleamic acid, hydrogen bonds between the carboxylic acid O–H and amide C=O stabilize a triclinic (P1) lattice with π-π stacking of aromatic rings . Use Mercury or PLATON to map interactions and quantify bond lengths/angles. Discrepancies in hydrogen-bond geometry (e.g., deviations >0.1 Å) may indicate disorder or twinning, requiring SHELXL-TWIN refinement .

How can low yields or impurities in the synthesis of this compound be addressed?

Advanced Research Question
Common issues include:

  • Low Yield : Optimize stoichiometry (1:1.05 molar ratio of 4-bromoaniline to maleic anhydride) and ensure anhydrous conditions to prevent hydrolysis.
  • Purity : Employ column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) to remove unreacted aniline or maleic acid byproducts .
  • Stereochemical Purity : Monitor the (Z)-isomer via 1^1H NMR; the (E)-isomer shows distinct coupling patterns (J ~12–15 Hz for trans-alkene protons) .

What computational methods support the study of this compound’s electronic properties?

Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electronic transitions, HOMO-LUMO gaps, and electrostatic potential surfaces. Compare computed IR/NMR spectra with experimental data to validate the structure. For crystallographic modeling, use WinGX to generate Fourier maps and analyze electron density anomalies .

How do structural modifications (e.g., halogen substitution) affect the physicochemical properties of maleamic acid derivatives?

Advanced Research Question
Comparative studies of bromo, chloro, and fluoro analogs (e.g., N-(4-Chlorophenyl)maleamic acid) reveal that halogen electronegativity and size influence melting points, solubility, and hydrogen-bond strength. For instance, bromine’s higher molar volume may reduce crystal density compared to chlorine derivatives. SCXRD and DSC analyses are critical for correlating substituent effects with thermal stability .

How can contradictions in spectroscopic data be resolved during structural validation?

Advanced Research Question
If NMR or IR data conflict with expected results:

  • Dynamic Effects : Check for tautomerism (e.g., enol-keto equilibria) using variable-temperature NMR.
  • Crystallographic Validation : Cross-validate with SCXRD to resolve ambiguities in proton assignments.
  • Software Tools : Employ PLATON’s ADDSYM to detect missed symmetry and check for over-constrained refinement parameters in SHELXL .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.